molecular formula C7H6ClN3O2S B2384099 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride CAS No. 1509279-99-5

1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride

Cat. No.: B2384099
CAS No.: 1509279-99-5
M. Wt: 231.65
InChI Key: YQIDTCNSRCVQDQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride (CAS RN: 1509279-99-5, alternative CAS RN: 1349717-84-5) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₇H₆ClN₃O₂S and an average molecular mass of 231.654 g/mol. Its structure features a benzotriazole core substituted with a methyl group at the 1-position and a sulfonyl chloride group at the 6-position. This compound is primarily utilized as a reagent in organic synthesis, particularly for introducing sulfonate groups into target molecules due to the electrophilic nature of the sulfonyl chloride moiety.

Key physicochemical properties include:

  • Monoisotopic mass: 230.986925 g/mol
  • ChemSpider ID: 37654392
  • Commercial availability: Supplied by Enamine Ltd. (purity 95%) and others.

Properties

IUPAC Name

3-methylbenzotriazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11-7-4-5(14(8,12)13)2-3-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIDTCNSRCVQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride serves as a crucial reagent in organic synthesis. It is employed in the preparation of sulfonamide and sulfonate derivatives through nucleophilic substitution reactions. The electrophilic nature of the sulfonyl chloride group allows it to react readily with nucleophiles such as amines and alcohols.

Reaction TypeExample NucleophileProduct
Nucleophilic SubstitutionAminesSulfonamide Derivatives
Nucleophilic SubstitutionAlcoholsSulfonate Derivatives

The compound exhibits notable biological activities, including antimicrobial, antifungal, antiparasitic, and antichlamydial properties. Research indicates that benzotriazole derivatives have shown promising activity against various bacterial strains.

Antimicrobial Activity

In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

Compound NameMIC (μg/mL)Target Organism
This compoundTBDTBD
Benzotriazole Derivative A12.5–25MRSA
Benzotriazole Derivative BTBDE. coli

Research has shown that compounds with bulky hydrophobic groups exhibit minimal inhibitory concentrations (MIC) comparable to standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

The antifungal properties of this compound have also been explored. Studies revealed potent antifungal activity against Candida albicans and Aspergillus niger, with MICs ranging from 1.6 to 25 μg/mL .

Antiparasitic Properties

A notable study investigated the antiparasitic effects of benzotriazole derivatives against Trypanosoma cruzi, indicating dose-dependent growth inhibition of epimastigotes and trypomastigotes. This suggests potential therapeutic applications in treating Chagas disease .

Antichlamydial Activity

Research focused on the synthesis of new compounds based on benzotriazoles demonstrated selective activity against Chlamydia. These compounds significantly reduced chlamydial inclusion numbers in infected cells without exhibiting toxicity to host cells .

Case Study 1: Antibacterial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and evaluated their antibacterial efficacy against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard drugs .

Case Study 2: Antifungal Activity Assessment

In another investigation into the antifungal properties of benzotriazole derivatives, researchers tested several compounds against Aspergillus niger. The findings revealed that specific derivatives displayed strong antifungal activity, supporting their potential use in treating fungal infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared below with three analogs: 5-Methyl-1-benzothiophene-2-sulfonyl chloride , 1-Methyl-1H-1,2,3-benzotriazole-5-carbaldehyde , and 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid .

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Functional Group Melting Point
1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride C₇H₆ClN₃O₂S 231.65 1509279-99-5 Sulfonyl chloride (-SO₂Cl) Not reported
5-Methyl-1-benzothiophene-2-sulfonyl chloride C₉H₇ClO₂S₂ 246.73 90273-30-6 Sulfonyl chloride 83°C
1-Methyl-1H-1,2,3-benzotriazole-5-carbaldehyde C₈H₇N₃O 161.16 499770-67-1 Aldehyde (-CHO) 162°C
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid C₈H₇N₃O₂ 177.16 305381-67-3 Carboxylic acid (-COOH) 250°C
Key Observations:

Core Heterocycle :

  • The main compound and its benzotriazole analogs share a triazole ring, whereas 5-methyl-1-benzothiophene-2-sulfonyl chloride contains a benzothiophene ring. Thiophene derivatives exhibit distinct electronic properties due to sulfur's larger atomic radius and polarizability compared to nitrogen in triazoles.

Substituent Position and Reactivity :

  • The sulfonyl chloride group at position 6 in the main compound contrasts with the carbaldehyde and carboxylic acid groups at position 5 in the analogs. Sulfonyl chlorides are highly reactive in nucleophilic substitution (e.g., forming sulfonamides), while aldehydes and carboxylic acids participate in condensation or acid-base reactions.

Physical Properties :

  • The sulfonyl chloride analogs (main compound and benzothiophene derivative) have higher molecular weights (>230 g/mol) compared to the carbaldehyde and carboxylic acid derivatives (<180 g/mol). The latter two exhibit higher melting points due to intermolecular hydrogen bonding.

Discrepancies and Limitations

  • CAS RN Conflicts : cites 1349717-84-5 for the main compound, while lists 1509279-99-5 . This may indicate batch-specific registrations or database errors.
  • Molecular Formula Error : erroneously lists the formula as C₅H₈ClF₃O₂S , likely a typographical error.

Biological Activity

1-Methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride (Me-BTz-SO₂Cl) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₇H₆ClN₃O₂S
  • Molecular Weight : 231.66 g/mol
  • Structure : The compound features a benzotriazole core with a sulfonyl chloride functional group, enhancing its reactivity and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that benzotriazole derivatives have shown promising activity against various bacterial strains. For instance:

  • In vitro Studies : Compounds similar to Me-BTz-SO₂Cl have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition rates. For example, compounds with bulky hydrophobic groups displayed MIC values ranging from 12.5–25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other strains .
Compound NameMIC (μg/mL)Target Organism
Me-BTz-SO₂ClTBDTBD
Benzotriazole Derivative A12.5–25MRSA
Benzotriazole Derivative BTBDE. coli

Antifungal Activity

Me-BTz-SO₂Cl and related compounds have also shown antifungal properties:

  • In vitro Testing : Studies revealed that certain benzotriazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with MICs ranging from 1.6 to 25 μg/mL .

Study on Antiparasitic Properties

A notable study investigated the antiparasitic effects of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The results indicated that certain derivatives exhibited dose-dependent growth inhibition of epimastigotes and trypomastigotes, suggesting potential therapeutic applications in treating Chagas disease .

Study on Antichlamydial Activity

Another study focused on the synthesis of new compounds based on benzotriazoles that showed selective activity against Chlamydia. These compounds demonstrated significant efficacy in reducing chlamydial inclusion numbers in infected cells without exhibiting toxicity to the host cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-1,2,3-benzotriazole-6-sulfonyl chloride, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via sulfonation and chlorination of the benzotriazole precursor. For example, analogous sulfonyl chlorides are prepared using controlled copolymerization techniques (e.g., APS as an initiator) followed by chlorination with thionyl chloride or PCl₅ . Purity is validated via HPLC (to assess byproducts), ¹H/¹³C NMR (to confirm substitution patterns), and FT-IR (to verify sulfonyl chloride functional groups at ~1370 cm⁻¹ and 1170 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and reactivity?

  • Methodological Answer :

  • NMR : ¹H NMR identifies methyl groups (δ ~3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms sulfonyl chloride carbons (δ ~120–130 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially if competing isomers form during synthesis .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound in flow chemistry systems?

  • Methodological Answer :

  • Parameter Screening : Use a fractional factorial design to test variables like temperature (20–100°C), residence time (1–30 min), and reagent stoichiometry. For example, highlights flow-chemistry optimization of diazomethane derivatives via Omura-Sharma-Swern oxidation, where temperature and flow rate critically impact yield .
  • Response Surface Methodology (RSM) : Models interactions between parameters to identify optimal conditions. For sulfonyl chloride synthesis, this could minimize side reactions (e.g., hydrolysis) by controlling moisture levels .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chlorides in coupling reactions?

  • Methodological Answer :

  • Comparative Kinetic Studies : Measure reaction rates under varying conditions (e.g., solvent polarity, base strength). For instance, notes that electron-withdrawing groups on benzotriazole can alter nucleophilic substitution rates by 2–3 orders of magnitude .
  • Computational Chemistry : Use DFT calculations to map transition states and identify steric/electronic barriers. Contradictions in reactivity may arise from differences in solvent effects or competing mechanisms (e.g., SN1 vs. SN2) .

Q. How does the methyl group at the 1-position influence the compound’s stability and application in peptide modification?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to compare hydrolysis rates of methylated vs. non-methylated analogs. The methyl group reduces electron density at the sulfonyl chloride, slowing hydrolysis but potentially increasing steric hindrance in coupling reactions .
  • Peptide Coupling Efficiency : Use model peptides (e.g., glycine or lysine derivatives) to quantify activation efficiency. Methylation may improve selectivity for primary amines over hydroxyl groups, as seen in analogous benzoxazole sulfonyl chlorides .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for sulfonyl chloride derivatization reactions?

  • Methodological Answer :

  • Moisture Sensitivity : Trace water hydrolyzes sulfonyl chlorides to sulfonic acids, drastically reducing yields. Contradictions often arise from inadequate drying of solvents/reagents. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
  • Catalyst Variability : notes that initiators like APS can form peroxo intermediates, which may degrade sulfonyl chlorides. Alternative initiators (e.g., AIBN) or lower temperatures may improve consistency .

Application-Oriented Questions

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

  • Methodological Answer :

  • Scaffold Functionalization : The sulfonyl chloride group enables conjugation with amines or alcohols to generate sulfonamides/sulfonate esters. For example, describes benzoxazole-5-carbohydrazides synthesized via similar sulfonylation, which are evaluated for antimicrobial activity .
  • Biological Screening : After derivatization, assess bioactivity using MIC (minimum inhibitory concentration) assays or enzyme inhibition studies (e.g., COX-2 or kinase targets) .

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